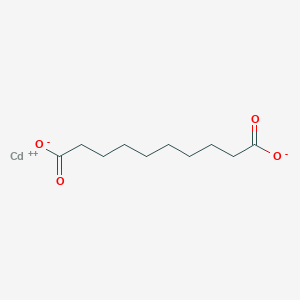
Cadmium sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium sebacate is a biochemical.
Aplicaciones Científicas De Investigación
Applications in Environmental and Health Studies
Cadmium, a component of cadmium sebacate, has been extensively studied for its environmental and health impacts. Cadmium is a toxic metal with a significant presence in various industries and is known for its hazardous effects on human health. The research on cadmium toxicity has evolved over the years, focusing on exposure sources, absorption pathways, and damage to organs (Godt et al., 2006). Additionally, the protective effects of selenium against cadmium-induced damage in rats have been investigated, showing that selenium can counteract the immunosuppressive and oxidative damage caused by cadmium (El-Boshy et al., 2015).
Nanotechnology and Material Science
In the field of nanotechnology, cadmium's physico-chemical properties make it a valuable material for various applications. For example, studies have shown that biofield treatment can significantly alter the atomic, thermal, and physical properties of cadmium powder, leading to potential uses in nickel-cadmium batteries, stabilizers, and coatings (Trivedi, 2015). Furthermore, cadmium selenide nanocrystals are of interest due to their broad emission spectrum covering most of the visible spectrum, making them ideal for solid-state lighting applications (Bowers et al., 2005).
Environmental Remediation
Research has also been conducted on the use of nanoparticles, such as zero valent silver nanoparticles, for the removal of cadmium from contaminated water. These studies aim to develop eco-friendly methods for treating cadmium-contaminated environments, demonstrating the potential of nanotechnology in environmental remediation (Al-Qahtani, 2017).
Propiedades
Número CAS |
4476-04-4 |
|---|---|
Nombre del producto |
Cadmium sebacate |
Fórmula molecular |
C10H16CdO4 |
Peso molecular |
312.65 g/mol |
Nombre IUPAC |
cadmium(2+);decanedioate |
InChI |
InChI=1S/C10H18O4.Cd/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 |
Clave InChI |
KZBSIGKPGIZQJQ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2] |
SMILES canónico |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2] |
Apariencia |
Solid powder |
Otros números CAS |
141-19-5 |
Descripción física |
Liquid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
111-20-6 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cadmium sebacate; Decanedioic acid, cadmium salt (1:1). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



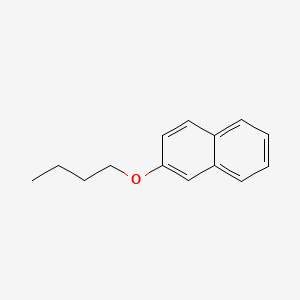
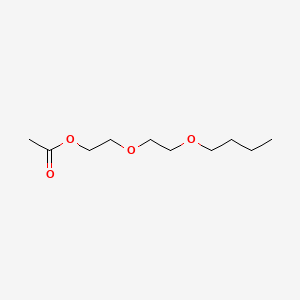
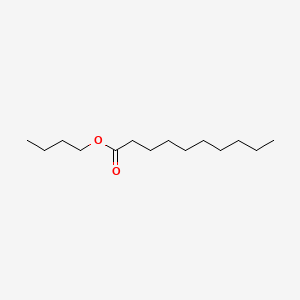
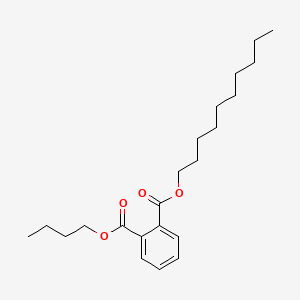

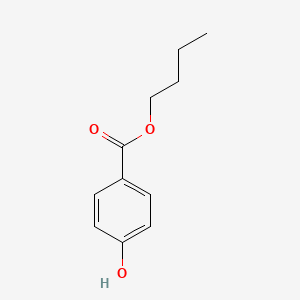
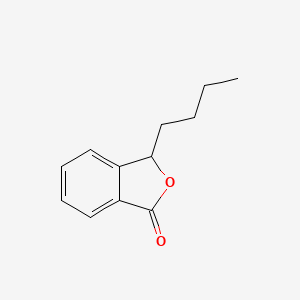

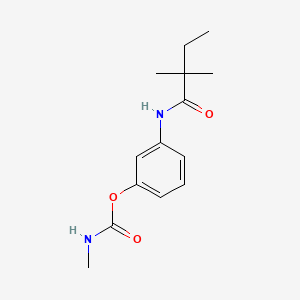
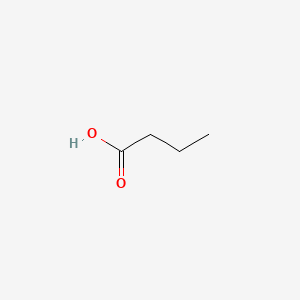
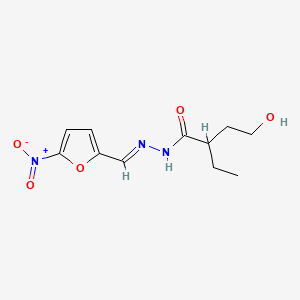

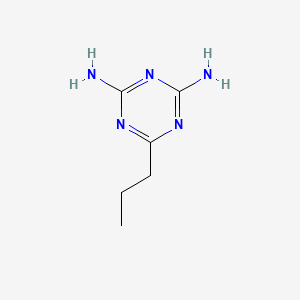
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)